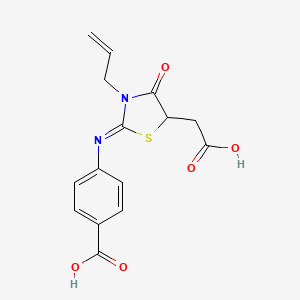

(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid

Descripción general

Descripción

(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a complex organic compound that features a thiazolidine ring, an allyl group, and a benzoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid typically involves multiple steps. One common approach is the condensation of 3-allyl-4-oxothiazolidine-2-carboxylic acid with 4-aminobenzoic acid under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron(III) chloride.

Major Products

Oxidation: Formation of epoxides or aldehydes from the allyl group.

Reduction: Formation of alcohols from the carbonyl group.

Substitution: Formation of halogenated benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Enzyme Inhibition

One of the primary applications of (E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is its role as an enzyme inhibitor. Research indicates that compounds within the thiazolidinone class, including this compound, exhibit inhibitory effects against various enzymes, such as α-glucosidase and protein kinases. For instance, studies have demonstrated that derivatives of thiazolidinones can inhibit α-glucosidase, which is crucial for managing diabetes by regulating blood sugar levels .

1.2 Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. Its structure allows it to interact with microbial cell membranes or intracellular targets, disrupting essential processes. This application is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed .

Structural Characteristics and Mechanism of Action

2.1 Chemical Structure

The unique structure of this compound contributes to its biological activity. The thiazolidinone core is known for its ability to form hydrogen bonds and engage in π-stacking interactions, which are critical for binding to enzyme active sites or microbial targets .

2.2 Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of specific protein-protein interactions or enzymatic pathways. For example, it may disrupt the Type III secretion system in pathogens like Salmonella enterica, which is essential for their virulence . This disruption can lead to reduced pathogenicity and enhanced efficacy of existing antibiotics when used in combination therapies.

Case Studies and Research Findings

3.1 Inhibition Studies

Recent studies have focused on synthesizing various derivatives of thiazolidinones, including this compound, to evaluate their inhibitory potential against specific targets. For instance, a study highlighted the synthesis and evaluation of thiazolidinone derivatives that demonstrated significant inhibition of α-glucosidase at low micromolar concentrations .

3.2 Antimicrobial Efficacy

In another research effort, a series of thiazolidinone derivatives were tested against different bacterial strains, revealing that certain modifications to the core structure enhanced antimicrobial activity significantly compared to existing treatments . These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

| Compound Name | Enzyme Inhibition | Antimicrobial Activity | Structural Features |

|---|---|---|---|

| This compound | Moderate | High | Thiazolidinone core with allyl and carboxymethyl substituents |

| 5-Imino-thiazolidinone derivative | High | Moderate | Similar core but with different substituents |

| 4-Oxo-thiazolidinone derivative | Low | High | Different functional groups affecting solubility |

Mecanismo De Acción

The mechanism of action of (E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring and benzoic acid moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 3-allyl-4-oxothiazolidine-2-carboxylic acid

- 4-aminobenzoic acid

- Thiazolidine derivatives

Uniqueness

(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is unique due to its combination of a thiazolidine ring, an allyl group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the allyl group allows for additional reactivity and potential biological activity, distinguishing it from other thiazolidine derivatives.

Actividad Biológica

(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiazolidinone ring system and an amino benzoic acid moiety, which contributes to its diverse biological activities. The structural formula can be represented as follows:

Biological Activities

The biological activities of this compound include:

1. Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including those with thiazolidinone structures, exhibit significant antimicrobial properties. For instance, studies have shown that certain benzoic acid derivatives can inhibit the growth of various bacterial strains and fungi .

2. Anticancer Properties

Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines. For example, thiazolidinone derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

3. Enzyme Inhibition

This compound may also act as an inhibitor for several enzymes. Studies have highlighted that benzoic acid derivatives can inhibit α-glucosidase, an enzyme linked to diabetes management . The inhibition of such enzymes could provide therapeutic benefits in metabolic disorders.

The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

1. Interaction with Cellular Targets

In silico studies suggest that compounds with similar structures may bind effectively to key proteins involved in cellular signaling pathways, such as cathepsins B and L, which play roles in protein degradation and apoptosis .

2. Modulation of Signaling Pathways

Research has indicated that certain derivatives can activate or inhibit specific signaling pathways that regulate cell survival and proliferation, contributing to their anticancer effects .

Case Studies

Several studies have evaluated the biological activity of related compounds:

Propiedades

IUPAC Name |

4-[[5-(carboxymethyl)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S/c1-2-7-17-13(20)11(8-12(18)19)23-15(17)16-10-5-3-9(4-6-10)14(21)22/h2-6,11H,1,7-8H2,(H,18,19)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHDAAILNKOLII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834463 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.